molecular formula C16H18ClNO3 B2931260 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034606-36-3

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2931260
CAS No.: 2034606-36-3
M. Wt: 307.77
InChI Key: RHCYFHCWIIVNJI-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a carboxamide group and a chlorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group. The chlorophenyl group is then added through a substitution reaction. The final step involves the hydroxylation of the propyl chain. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-acyl-α-amino acids
  • 1,3-oxazol-5(4H)-ones
  • N-acyl-α-amino ketones
  • 1,3-oxazoles

Uniqueness

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a furan ring, chlorophenyl group, and carboxamide functionality. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-10-8-14(11(2)21-10)16(20)18-7-6-15(19)12-4-3-5-13(17)9-12/h3-5,8-9,15,19H,6-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCYFHCWIIVNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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